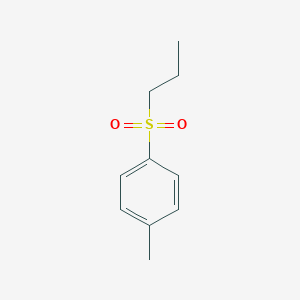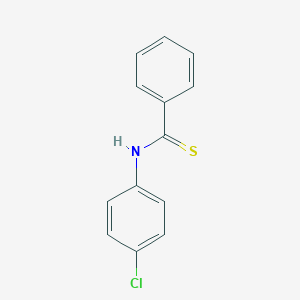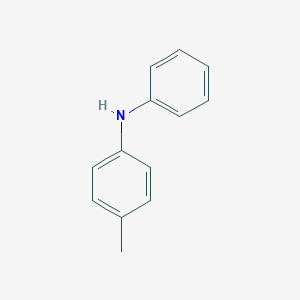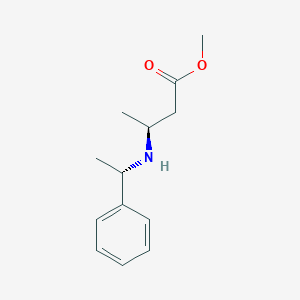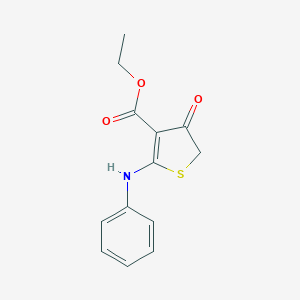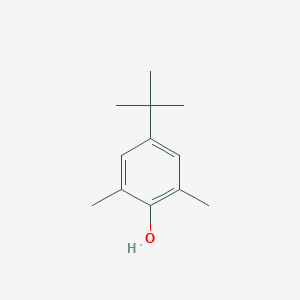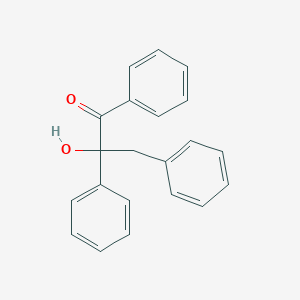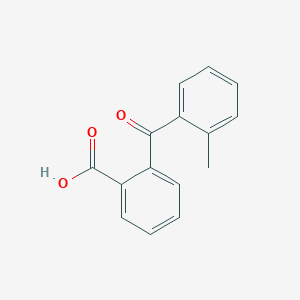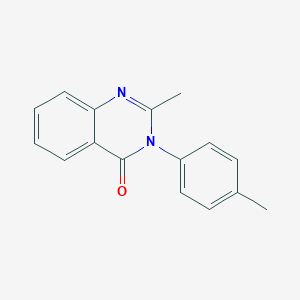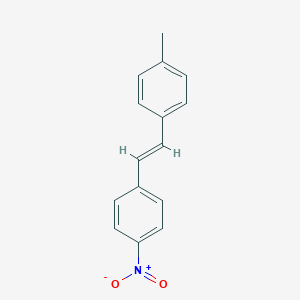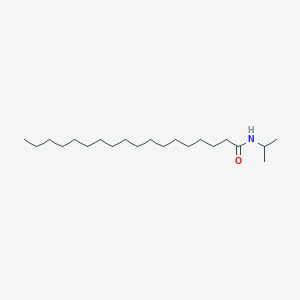
Octadecanamide, N-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecanamide, N-(1-methylethyl)-, also known as oleamide, is a fatty acid amide that is naturally produced in the human body. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. The purpose of
科学研究应用
Oleamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have neuroprotective, analgesic, and sleep-inducing effects. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. In agriculture, Octadecanamide, N-(1-methylethyl)- has been shown to have insecticidal properties, making it a potential natural pesticide. In industry, it has been studied for its lubricating properties, making it a potential replacement for synthetic lubricants.
作用机制
Oleamide is believed to act on multiple targets in the body, including the endocannabinoid system, GABA receptors, and ion channels. It is thought to increase the activity of GABA receptors, leading to sedative and anxiolytic effects. It is also believed to inhibit the activity of ion channels, leading to analgesic effects. In addition, Octadecanamide, N-(1-methylethyl)- has been shown to increase the levels of endocannabinoids in the body, leading to neuroprotective effects.
生化和生理效应
Oleamide has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to mood-enhancing effects. It has also been shown to decrease the levels of inflammatory cytokines, leading to anti-inflammatory effects. In addition, Octadecanamide, N-(1-methylethyl)- has been shown to increase the levels of antioxidants in the body, leading to neuroprotective effects.
实验室实验的优点和局限性
Oleamide has several advantages for lab experiments, including its natural occurrence in the body, its low toxicity, and its ability to cross the blood-brain barrier. However, it also has several limitations, including its low solubility in water, which can make it difficult to administer in experiments, and its potential to degrade over time, which can affect the accuracy of results.
未来方向
There are several future directions for research on Octadecanamide, N-(1-methylethyl)-. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a natural pesticide in agriculture. In addition, further research is needed to fully understand the mechanism of action of Octadecanamide, N-(1-methylethyl)- and its potential applications in various fields.
Conclusion:
In conclusion, Octadecanamide, N-(1-methylethyl)- is a fatty acid amide that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through enzymatic and chemical methods and has been studied for its potential use in medicine, agriculture, and industry. It acts on multiple targets in the body, leading to various biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for research on Octadecanamide, N-(1-methylethyl)-, including its potential use in the treatment of neurodegenerative diseases and as a natural pesticide.
合成方法
Oleamide can be synthesized through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as lipases, which catalyze the formation of Octadecanamide, N-(1-methylethyl)- from oleic acid and ethanolamine. Chemical synthesis involves the reaction of oleic acid with isopropylamine in the presence of a catalyst such as sulfuric acid.
属性
CAS 编号 |
106438-51-1 |
|---|---|
产品名称 |
Octadecanamide, N-(1-methylethyl)- |
分子式 |
C21H43NO |
分子量 |
325.6 g/mol |
IUPAC 名称 |
N-propan-2-yloctadecanamide |
InChI |
InChI=1S/C21H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20(2)3/h20H,4-19H2,1-3H3,(H,22,23) |
InChI 键 |
KKKHFKPIVTXUML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C)C |
同义词 |
OctadecanaMide, N-(1-Methylethyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



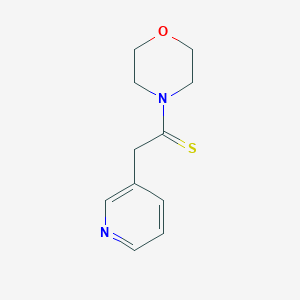
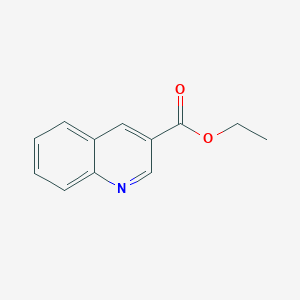
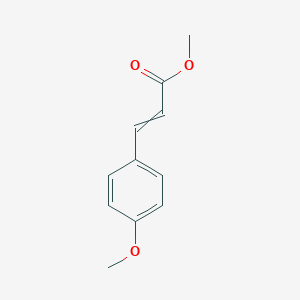
![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)
